Tris[4-(2-thienyl)phenyl]amine
Overview
Description
Tris[4-(2-thienyl)phenyl]amine is a heterocyclic organic compound that belongs to the family of triarylamine derivatives.
Mechanism of Action
Target of Action
Tris[4-(2-thienyl)phenyl]amine (TPATTh) is a thiophene-based conjugated microporous polymer . It primarily targets electron-deficient nitroaromatic analytes . It is also used as a donor in combination with the C70 fullerene, as an acceptor .
Mode of Action
TPATTh interacts with its targets through its extended π-conjugation and electron-rich characteristics . This interaction results in strong fluorescent emission properties, making TPATTh an effective fluorescent chemosensor .
Biochemical Pathways
It’s known that tpatth is synthesized via a readily synthetic scheme of c–h direct arylation polymerization (dap) that involves thiophene-flanked arenes .
Pharmacokinetics
Its solubility and stability are influenced by the solvent used .
Result of Action
The interaction of TPATTh with its targets leads to high luminescence, showing a white and yellow emission in both THF and DOX excited under 365 nm using a UV lamp . It also exhibits good thermal stability .
Action Environment
The action of TPATTh is influenced by environmental factors such as the type of solvent used. For instance, the suspension of TPATTh given rise to high luminescence in both THF and DOX . Moreover, TPATTh-based conjugated microporous polymers display good thermal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris[4-(2-thienyl)phenyl]amine can be synthesized through various methods. One common approach involves the electrochemical polymerization of monomers on indium tin oxide surfaces . This method allows for the precise control of the polymerization process, resulting in high-quality films with desirable properties.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale electrochemical polymerization techniques. These methods are optimized for high yield and purity, ensuring that the compound meets the stringent requirements for its various applications .
Chemical Reactions Analysis
Types of Reactions
Tris[4-(2-thienyl)phenyl]amine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its functionality in different applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and other metal-based oxidants.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be employed to introduce different functional groups into the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives, while substitution reactions result in functionalized compounds with enhanced properties .
Scientific Research Applications
Tris[4-(2-thienyl)phenyl]amine has a wide range of scientific research applications:
Chemistry: It is used in the development of high-contrast electrochromic devices due to its excellent electrochemical properties.
Biology: The compound’s unique structure makes it a valuable tool for studying various biological processes.
Industry: this compound is used in the production of advanced materials, including organic light-emitting diodes and solar cells.
Comparison with Similar Compounds
Similar Compounds
Tris(4-(thiophen-2-yl)phenyl)amine: Similar in structure but with different electrochemical properties.
Dithienylpyrrole-based copolymers: These compounds share some similarities in their electrochemical behavior but differ in their specific applications.
Uniqueness
Tris[4-(2-thienyl)phenyl]amine stands out due to its unique combination of high electrochemical stability, excellent redox properties, and versatility in various applications. Its ability to form high-quality films through electrochemical polymerization further enhances its appeal for advanced technological applications .
Properties
IUPAC Name |
4-thiophen-2-yl-N,N-bis(4-thiophen-2-ylphenyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H21NS3/c1-4-28(32-19-1)22-7-13-25(14-8-22)31(26-15-9-23(10-16-26)29-5-2-20-33-29)27-17-11-24(12-18-27)30-6-3-21-34-30/h1-21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPFPUHRRPAXAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CS4)C5=CC=C(C=C5)C6=CC=CS6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H21NS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
142807-64-5 | |
Record name | Benzenamine, 4-(2-thienyl)-N,N-bis[4-(2-thienyl)phenyl]-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142807-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00571346 | |
Record name | 4-(Thiophen-2-yl)-N,N-bis[4-(thiophen-2-yl)phenyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142807-63-4 | |
Record name | 4-(Thiophen-2-yl)-N,N-bis[4-(thiophen-2-yl)phenyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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